molecular formula C11H10N4O B581145 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile CAS No. 1211592-84-5

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile

Cat. No.: B581145
CAS No.: 1211592-84-5
M. Wt: 214.228
InChI Key: ODEXNGQSWBBNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4O and its molecular weight is 214.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXNGQSWBBNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and experimental characterization of this molecule, offering insights into its potential behavior in biological systems.

Introduction: The Significance of Triazoles in Drug Discovery

The 1,2,3-triazole moiety is a prominent scaffold in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. These features make it a favorable isostere for other functional groups, contributing to enhanced target binding and improved pharmacokinetic profiles. Derivatives of 1,2,3-triazoles have demonstrated a wide array of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The subject of this guide, 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, combines this privileged heterocycle with a methoxy-substituted benzyl group and a nitrile functionality, suggesting its potential as a modulator of biological targets. A thorough understanding of its physicochemical properties is paramount for any drug development campaign.

Molecular Identity and Structural Features

1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile is a small organic molecule with the following key identifiers:

PropertyValueSource
CAS Number 1211592-84-5BLDpharm
Molecular Formula C₁₁H₁₀N₄OBLDpharm
Molecular Weight 214.22 g/mol BLDpharm
SMILES N#CC1=CN(CC2=CC=C(OC)C=C2)N=N1BLDpharm

The structure comprises a central 1,2,3-triazole ring, which is known to be relatively planar. The benzyl group, substituted with a methoxy group at the para position, and the carbonitrile group at the 4-position of the triazole ring are key determinants of the molecule's electronic and steric properties.

Synthesis Pathway: A "Click Chemistry" Approach

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly reliable, regioselective, and proceeds under mild conditions with high yields. The proposed synthetic route for 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile would involve the reaction of 4-methoxybenzyl azide with propiolonitrile.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 4-methoxybenzyl_azide 4-Methoxybenzyl azide product 1-(4-Methoxy-benzyl)-1H-triazole- 4-carbonitrile 4-methoxybenzyl_azide->product + propiolonitrile Propiolonitrile propiolonitrile->product catalyst Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) catalyst->product solvent Solvent (e.g., t-BuOH/H₂O) solvent->product

Caption: Proposed synthesis of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile.

Physicochemical Properties: Theoretical Predictions and Experimental Protocols

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited publicly available experimental data for this specific molecule, we present a combination of computationally predicted values and detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile using established computational models. These values provide a valuable initial assessment for drug development.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) ~2.0 - 2.5Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral bioavailability (typically < 140 Ų).
Aqueous Solubility (logS) -3 to -4Predicts low to moderate aqueous solubility.
pKa (most basic) ~1.5 - 2.5 (Triazole nitrogen)The triazole ring is weakly basic.
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 5 (3 triazole nitrogens, 1 ether oxygen, 1 nitrile nitrogen)
Number of Rotatable Bonds 3Contributes to conformational flexibility.
Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting point range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially used to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting point range.

  • Rationale: This method provides a precise and reproducible measurement of the melting point. A narrow melting range is indicative of high purity.

Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which can be representative of early drug discovery screening.

Kinetic_Solubility start Prepare DMSO stock solution (e.g., 10 mM) dilution Add stock solution to aqueous buffer (e.g., PBS) start->dilution incubation Incubate at ambient temperature (e.g., 2 hours) dilution->incubation measurement Measure turbidity using a nephelometer incubation->measurement analysis Compare turbidity to a standard curve to determine solubility measurement->analysis

Caption: Workflow for kinetic solubility determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Rationale: This method ensures that the measured solubility represents the true equilibrium state, providing a more accurate value for biopharmaceutical assessment.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for metabolism.

Experimental Protocol: Shake-Flask Method for logP Determination

  • System Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation of the phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. This is critical for understanding its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.

  • Rationale: This method directly measures the change in pH as the compound is protonated or deprotonated, providing an accurate determination of the pKa.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • δ ~ 8.0-8.2 ppm (s, 1H): Triazole C-H proton.

  • δ ~ 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.

  • δ ~ 6.8-7.0 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

  • δ ~ 5.5-5.7 ppm (s, 2H): Methylene (CH₂) protons.

  • δ ~ 3.8-3.9 ppm (s, 3H): Methoxy (OCH₃) protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

  • δ ~ 160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~ 145-150 ppm: Triazole carbon attached to the nitrile group.

  • δ ~ 128-130 ppm: Aromatic CH carbons.

  • δ ~ 125-128 ppm: Quaternary aromatic carbon.

  • δ ~ 120-125 ppm: Triazole CH carbon.

  • δ ~ 114-116 ppm: Aromatic CH carbons.

  • δ ~ 110-115 ppm: Nitrile (CN) carbon.

  • δ ~ 55-56 ppm: Methoxy (OCH₃) carbon.

  • δ ~ 53-55 ppm: Methylene (CH₂) carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~2230-2250 cm⁻¹: C≡N (nitrile) stretch.

  • ~3100-3150 cm⁻¹: =C-H (aromatic and triazole C-H) stretch.

  • ~2850-3000 cm⁻¹: C-H (aliphatic CH₂ and CH₃) stretch.

  • ~1610, 1510, 1450 cm⁻¹: C=C (aromatic ring) stretching vibrations.

  • ~1250 cm⁻¹: C-O (aryl ether) asymmetric stretch.

  • ~1030 cm⁻¹: C-O (aryl ether) symmetric stretch.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₀N₄O.

Conclusion

This technical guide has outlined the key physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, providing a framework for its synthesis, characterization, and evaluation in a drug discovery context. The combination of theoretical predictions and detailed experimental protocols offers a robust approach to understanding the behavior of this promising molecule. The presented data and methodologies will aid researchers in making informed decisions during the lead optimization process and in the development of novel therapeutics based on the versatile 1,2,3-triazole scaffold.

References

  • Supporting Information for a related manuscript.
  • Shamsudin, R., et al. (2016). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile: crystal structure, Hirshfeld surface analysis and energy-minimization calculations. IUCrData, 1(6). [Link]

  • Supplementary Information - The Royal Society of Chemistry.
  • Parashchuk, O. O., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, (2), 125-128. [Link]

  • Fai, L. K., et al. (2022). 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(3), M1450. [Link]

  • PubChem. 1-(4-Methoxybenzoyl)-1H-benzotriazole. PubChem. [Link]

  • PubChem. 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole. PubChem. [Link]

  • Taha, M., et al. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(11), 1432. [Link]

  • US Patent. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Kumar, R., et al. (2014). Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o58–o59. [Link]

  • Tutar, Y., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4983. [Link]

  • Kaur, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 88, 102932. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential of 1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole core is a privileged scaffold in contemporary medicinal chemistry and materials science, celebrated for its synthetic accessibility, metabolic stability, and versatile chemical nature. This guide focuses on a specific, promising derivative: 1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile . We will dissect its molecular architecture, detail its synthesis through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore its potential as a versatile building block in drug discovery. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable protocols for researchers investigating this class of compounds.

The Molecular Architecture of 1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile

A molecule's function is intrinsically linked to its three-dimensional structure and electronic properties. Understanding this architecture is the first step toward predicting its behavior and designing novel applications.

Core Structural Features

The molecule is comprised of three key functional components integrated into a single, stable structure:

  • 1H-1,2,3-Triazole Ring: This five-membered aromatic heterocycle is the central scaffold. Its high dipole moment and ability to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions make it an excellent pharmacophore. It is also exceptionally stable to metabolic degradation, oxidation, and reduction, a highly desirable trait in drug candidates.

  • N1-Substituent (4-Methoxybenzyl Group): Attached to the first nitrogen of the triazole ring, this group provides steric bulk and lipophilicity. The benzyl moiety offers conformational flexibility, while the para-methoxy group can influence electronic properties and serve as a potential metabolic soft spot or a point for hydrogen bonding.

  • C4-Substituent (Carbonitrile Group): The nitrile (-C≡N) at the 4-position is a potent electron-withdrawing group and a versatile chemical handle. It is a known bioisostere for carbonyl groups and can act as a hydrogen bond acceptor. Its presence significantly influences the electronic landscape of the triazole ring and provides a reactive site for further chemical elaboration into amines, amides, carboxylic acids, or tetrazoles.

Figure 1: Chemical structure of 1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile. (CAS Number: 1211592-84-5)

Physicochemical and Spectroscopic Profile

While a dedicated crystallographic study for this specific molecule is not publicly available, we can infer its properties from closely related analogues and general chemical principles.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₀N₄ODefines the elemental composition.
Molecular Weight 214.22 g/mol Compliant with Lipinski's Rule of Five (<500 Da) for oral bioavailability.
Hydrogen Bond Acceptors 5 (3xN, 1xO, 1xNitrile)Influences solubility and target binding.
Hydrogen Bond Donors 0Affects membrane permeability and binding characteristics.
logP (Octanol/Water) ~1.5 - 2.5Indicates good membrane permeability and balanced solubility.
Polar Surface Area (PSA) ~69 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum would show characteristic signals for the methoxy group (~3.8 ppm, singlet, 3H), the benzylic methylene protons (~5.5 ppm, singlet, 2H), the aromatic protons of the methoxybenzyl ring (two doublets, ~6.9 and ~7.3 ppm, 2H each), and a key singlet for the triazole proton downfield (~8.0-8.5 ppm, 1H).

  • ¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), the benzylic methylene carbon (~54 ppm), the nitrile carbon (~115 ppm), and distinct signals for the triazole ring carbons (~120-145 ppm) and the aromatic carbons.

  • IR Spectroscopy: A sharp, strong absorption band between 2220-2260 cm⁻¹ is the definitive signature of the C≡N (nitrile) stretch. Other notable bands would correspond to C-H aromatic and aliphatic stretches (~2900-3100 cm⁻¹), C=C aromatic stretches (~1500-1600 cm⁻¹), and the C-O-C ether stretch (~1250 cm⁻¹).

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is reliably achieved through CuAAC, a cornerstone of "click chemistry".[1] This reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity.

Retrosynthetic Strategy

The logic for synthesizing the target molecule is straightforward, disconnecting the triazole ring into its azide and alkyne precursors.

retrosynthesis cluster_precursors Key Precursors target 1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile disconnection CuAAC Disconnection (Click Chemistry) target->disconnection azide 4-Methoxybenzyl Azide disconnection->azide alkyne 2-Cyanoacetylene (or stable surrogate like 3-bromopropiolonitrile) disconnection->alkyne

Figure 2: Retrosynthetic analysis of the target molecule.

Self-Validating Experimental Protocol

This protocol describes a robust method for the synthesis, purification, and validation of the target compound. Each step includes built-in quality control.

Part A: Synthesis of 4-Methoxybenzyl Azide (Precursor 1)

  • Reaction Setup: To a solution of 4-methoxybenzyl chloride (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.2 eq).

  • Execution: Stir the mixture at room temperature for 12-18 hours. Causality: The azide anion (N₃⁻) is a potent nucleophile that displaces the chloride in a classic Sₙ2 reaction.

  • Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Caution: Do not heat neat organic azides due to their potential to decompose explosively.

  • Validation: The resulting oil (4-methoxybenzyl azide) should be validated by IR spectroscopy, looking for the characteristic strong azide stretch at ~2100 cm⁻¹.

Part B: Copper(I)-Catalyzed Cycloaddition

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzyl azide (1.0 eq) and 3-bromopropiolonitrile (a stable surrogate for cyanoacetylene, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: Add sodium ascorbate (0.2 eq) to the mixture, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). Causality: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • Execution: Stir the reaction vigorously at room temperature. A color change (often to a yellow-green suspension) indicates the progress of the catalytic cycle.

  • Monitoring & Validation: Monitor the reaction by TLC until the starting azide is fully consumed (typically 2-6 hours).

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification & Final Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The final, pure white solid should be validated by:

    • ¹H and ¹³C NMR: To confirm the structure and purity.

    • Mass Spectrometry: To confirm the molecular weight (214.22 m/z for [M+H]⁺).

    • Melting Point: To establish a physical constant for future reference.

Biological Significance and Drug Development Potential

While specific biological studies on 1-(4-methoxybenzyl)-1H-triazole-4-carbonitrile are limited in public literature, the structural motifs present suggest significant potential as a scaffold in medicinal chemistry. The 1,2,3-triazole class of compounds is known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

workflow cluster_design Scaffold-Based Design cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_outcome Outcome scaffold 1-(4-Methoxybenzyl)-1H- triazole-4-carbonitrile nitrile_mod Nitrile Chemistry: - Reduction to Amine - Hydrolysis to Acid - Conversion to Tetrazole scaffold->nitrile_mod benzyl_mod Benzyl Ring Modification: - O-Demethylation - Ring Substitution scaffold->benzyl_mod antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) nitrile_mod->antimicrobial antiviral Antiviral Assays nitrile_mod->antiviral enzyme Enzyme Inhibition (e.g., Kinases, Proteases) benzyl_mod->enzyme receptor Receptor Binding Assays benzyl_mod->receptor lead_compound Lead Compound Identification antimicrobial->lead_compound antiviral->lead_compound enzyme->lead_compound receptor->lead_compound

Figure 3: Workflow for utilizing the target molecule in a drug discovery program.

The molecule can be viewed as a versatile starting point for generating a library of diverse compounds. The nitrile group, in particular, allows for facile diversification. For example:

  • Reduction of the nitrile to a primary amine introduces a basic center, which can be crucial for interacting with acidic residues in an enzyme's active site.

  • Hydrolysis to a carboxylic acid allows for the formation of amide bonds, enabling the coupling of other pharmacophores.

  • Conversion to a tetrazole ring creates a bioisostere of a carboxylic acid with different steric and electronic properties.

This strategic derivatization, followed by systematic biological screening, is a proven pathway for identifying novel lead compounds for a variety of therapeutic targets.

Conclusion

1-(4-Methoxybenzyl)-1H-triazole-4-carbonitrile is a synthetically accessible and highly versatile molecular scaffold. Its robust 1,2,3-triazole core, combined with the distinct properties of its benzyl and carbonitrile substituents, makes it an attractive platform for chemical exploration. While detailed characterization and biological evaluation of this specific molecule are yet to be widely published, the foundational principles of its synthesis and the known activities of its chemical class provide a strong rationale for its investigation. The protocols and insights presented in this guide offer a solid framework for researchers to synthesize, characterize, and ultimately unlock the potential of this promising compound in drug discovery and beyond.

References

  • Sert, Y., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(21), 7206. Available at: [Link]

  • Zhumagaziyeva, A., et al. (2023). Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Gomha, S. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4693. Available at: [Link]

  • Dabnoonu, A., et al. (2021). 4-(4-(((1H-Benzo[d][2][4][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 26(23), 7179. Available at: [Link]

  • European Patent Office. (2008). Novel 1,2,4-triazole derivatives and process of manufacturing thereof. EP2103602A1.
  • United States Patent. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US20050209294A1.
  • Samelyuk, Y. & Kaplaushenko, A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

Sources

Methodological & Application

Anwendungshinweise und Protokolle: Derivatisierung der Carbonitrilgruppe am Triazolring

Author: BenchChem Technical Support Team. Date: February 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler, Gemini-Laboratorien

Zusammenfassung für die Geschäftsleitung

Triazol-Ringsysteme sind aufgrund ihrer metabolischen Stabilität, ihrer Fähigkeit zur Wasserstoffbrückenbindung und ihres günstigen Dipolmoments ein Eckpfeiler in der modernen medizinischen Chemie. Insbesondere das Triazol-Carbonitril-Gerüst dient als vielseitige Plattform für die Wirkstoffentwicklung. Die Carbonitrilgruppe (-C≡N) ist nicht nur ein wichtiger Pharmakophor an sich, sondern auch ein außerordentlich nützlicher synthetischer Angriffspunkt für eine Vielzahl chemischer Umwandlungen. Durch die Derivatisierung dieser Gruppe können die physikochemischen Eigenschaften, die Bioverfügbarkeit, die Zielbindung und das pharmakokinetische Profil eines Moleküls gezielt moduliert werden.

Dieser Leitfaden bietet einen detaillierten Einblick in die wichtigsten strategischen Derivatisierungen der Triazol-Carbonitrilgruppe. Anstatt nur Rezepte aufzulisten, erläutern wir die zugrunde liegenden chemischen Prinzipien, die Kausalität hinter den experimentellen Entscheidungen und stellen validierte, schrittweise Protokolle für Schlüsseltransformationen zur Verfügung.

Strategische Bedeutung der Carbonitril-Derivatisierung

Die Entscheidung, eine Carbonitrilgruppe an einem Triazolring zu modifizieren, ist selten willkürlich. Sie wird von klar definierten Zielen im Prozess der Wirkstoffoptimierung geleitet:

  • Bioisosterischer Ersatz: Die Umwandlung des Nitrils in funktionelle Gruppen wie Carbonsäuren oder Tetrazole ist eine bewährte Strategie. Tetrazole beispielsweise ahmen die sauren Eigenschaften und die planare Geometrie von Carbonsäuren nach, bieten aber oft eine verbesserte metabolische Stabilität und eine höhere Membranpermeabilität.

  • Einführung von Vektor-Gruppen: Die Reduktion des Nitrils zu einer primären Aminogruppe führt eine basische Funktionalität ein. Diese neue Gruppe kann als "Vektor" dienen, um neue Wechselwirkungen mit dem Zielprotein einzugehen (z. B. Salzbrücken) oder um die Löslichkeit des Moleküls zu verbessern.

  • Modulation der Polarität und Lipophilie: Die Hydrolyse zu einem Carboxamid oder einer Carbonsäure erhöht die Polarität des Moleküls erheblich. Dies kann entscheidend sein, um die Löslichkeit zu verbessern oder unerwünschte Wechselwirkungen mit hydrophoben Taschen zu reduzieren.

  • Aufbau molekularer Komplexität: Durch nukleophile Additionen an die Nitrilgruppe können neue Kohlenstoff-Kohlenstoff-Bindungen geknüpft werden, was die Synthese komplexerer Analoga mit unterschiedlichen sterischen und elektronischen Eigenschaften ermöglicht.

Übersicht der Derivatisierungswege

Das Triazol-Carbonitril ist ein zentraler Knotenpunkt, von dem aus mehrere wichtige Derivate zugänglich sind. Die Wahl des Reaktionsweges bestimmt die resultierende funktionelle Gruppe und deren anschließende Anwendung.

Derivatization_Workflow cluster_hydrolysis Hydrolyse cluster_reduction Reduktion cluster_cycloaddition Cycloaddition center Triazol-Carbonitril (R-TZ-C≡N) amide Triazol-Carboxamid (R-TZ-CONH2) center->amide Kontrollierte Hydrolyse amine Triazol-Aminomethyl (R-TZ-CH2NH2) center->amine Starke Reduktion tetrazole Triazol-Tetrazol (R-TZ-CN4H) center->tetrazole [3+2] Cycloaddition mit Azid acid Triazol-Carbonsäure (R-TZ-COOH) amide->acid Starke Hydrolyse acid->tetrazole Bioisosterie

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve common issues, thereby improving yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile is most commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of 4-methoxybenzyl azide with an alkyne bearing a cyano group. An alternative, though often less regioselective, method is the direct alkylation of 1H-triazole-4-carbonitrile with 4-methoxybenzyl chloride. Both pathways present unique challenges that can impact the final yield and purity of the desired product.

This guide will focus primarily on the CuAAC route due to its prevalence and high regioselectivity for the 1,4-isomer.

Visualizing the Synthetic Workflow

CuAAC_Workflow cluster_0 Starting Material Preparation cluster_1 CuAAC Reaction cluster_2 Work-up & Purification SM1 4-Methoxybenzyl Chloride P1 4-Methoxybenzyl Azide SM1->P1 SN2 Azidation SM2 Sodium Azide SM2->P1 SN2 Azidation Reaction Cu(I) Catalyst Ligand (optional) Solvent (e.g., tBuOH/H2O) P1->Reaction SM3 Propargyl Alcohol P2 Propiolonitrile (2-propynenitrile) (or alternative cyano-alkyne) SM3->P2 Oxidation SM4 Oxidizing Agent (e.g., MnO2) P2->Reaction Product Crude Product Mixture Reaction->Product Workup Quenching / Filtration Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Pure 1-(4-Methoxy-benzyl)-1H- triazole-4-carbonitrile Purification->Final

Caption: General workflow for the CuAAC synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction has a very low yield or has not proceeded at all. What are the likely causes?

A1: A low or zero yield in a CuAAC reaction is a common issue that can typically be traced back to one of three areas: the catalyst, the starting materials, or the reaction conditions.

  • Catalyst Inactivity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ. The absence or degradation of the reducing agent will halt the catalytic cycle. Furthermore, atmospheric oxygen can oxidize Cu(I) back to the inactive Cu(II) state.

    • Solution:

      • Ensure you have added the reducing agent (sodium ascorbate) in slight excess (typically 1.1-1.5 equivalents relative to the copper catalyst).

      • Degas your solvent and reaction mixture by bubbling with nitrogen or argon for 15-30 minutes before adding the copper catalyst. Maintain the reaction under an inert atmosphere.

  • Impure Starting Materials:

    • 4-Methoxybenzyl Azide: This starting material can degrade over time, especially if exposed to light or heat. The presence of residual sodium azide or impurities from the starting 4-methoxybenzyl chloride can also interfere with the reaction.

    • Cyano-Alkyne: The alkyne partner, such as propiolonitrile, can be volatile or prone to polymerization. The purity of your alkyne is critical.

    • Solution:

      • Use freshly prepared or recently purified 4-methoxybenzyl azide.

      • Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

  • Inappropriate Solvent System: The choice of solvent is crucial for ensuring all reagents are in solution. A common and effective solvent system is a mixture of t-butanol and water, which can dissolve both the organic azide and the copper catalyst salts.

    • Solution: If you are using a purely organic or purely aqueous system and observing poor solubility, switch to a biphasic mixture like t-BuOH/H₂O or THF/H₂O.

Q2: My NMR spectrum shows multiple product peaks, suggesting the formation of isomers. How can I improve the regioselectivity?

A2: In the context of triazole synthesis from azides and terminal alkynes, the primary isomeric impurity is the 1,5-disubstituted triazole.

  • Mechanism of Isomer Formation: The high regioselectivity of the CuAAC for the 1,4-isomer is due to the coordination of the copper acetylide with the terminal nitrogen of the azide. However, under certain conditions, particularly at high temperatures or with certain catalyst systems, the uncatalyzed thermal Huisgen cycloaddition can occur, which typically yields a mixture of 1,4- and 1,5-isomers.

    • Solution:

      • Strictly Use a Cu(I) Catalyst: The hallmark of the CuAAC is its regioselectivity. Ensure your catalytic system is active. The absence of a proper copper(I) source is the most common reason for losing regioselectivity.

      • Avoid High Temperatures: Keep the reaction temperature at or near room temperature. Elevated temperatures can promote the non-regioselective thermal pathway.

      • Consider a Ruthenium Catalyst for the 1,5-Isomer: If the 1,5-isomer is actually your desired product, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice for selectively synthesizing this regioisomer.

Isomer_Formation cluster_CuAAC CuAAC Pathway cluster_Thermal Thermal Pathway Start 4-Methoxybenzyl Azide + Cyano-Alkyne Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Start->Cu_Catalyst High_Temp High Temperature (No Catalyst) Start->High_Temp Product_1_4 1,4-Regioisomer (Desired Product) Cu_Catalyst->Product_1_4 High Selectivity Product_Mix Mixture of 1,4- and 1,5-Isomers High_Temp->Product_Mix Low Selectivity

Caption: Pathways leading to different triazole regioisomers.

Q3: I have a good conversion to the product, but I'm struggling with purification. What are the best practices for isolating the final compound?

A3: The purification of 1,4-disubstituted triazoles, especially those containing a polar cyano group, can be challenging due to their solubility and potential to chelate residual copper.

  • Copper Removal: Residual copper from the catalyst is a common impurity that can complicate purification and downstream applications.

    • Solution:

      • After the reaction is complete, pass the crude mixture through a small plug of silica gel, Celite, or a copper-scavenging resin.

      • A mild aqueous ammonia wash can also help remove copper salts by forming a water-soluble copper-ammonia complex.

  • Chromatography: Silica gel column chromatography is the most common method for purification.

    • Solvent System: The polarity of your product will dictate the optimal eluent system. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

    • Tailing: The triazole nitrogens can interact with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and during column chromatography.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system to neutralize the acidic sites on the silica gel and improve the peak shape.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step.

    • Solution: Experiment with different solvent systems. A good starting point would be a solvent in which the product is soluble when hot but sparingly soluble at room temperature or below (e.g., ethyl acetate/hexanes, ethanol/water).

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for this reaction?

A: For CuAAC reactions, the catalyst loading can vary, but a typical range is 1-5 mol% of the copper salt (e.g., CuSO₄·5H₂O) and 2-10 mol% of the reducing agent (sodium ascorbate) relative to the limiting reagent. It is advisable to start with a lower catalyst loading and increase it if the reaction is sluggish.

Q: Can I use a different copper source?

A: Yes, other copper sources can be used, such as CuI, CuBr, or copper nanoparticles. If you use a Cu(I) source directly, a reducing agent is not strictly necessary, but it is often included to counteract any oxidation that may occur during the reaction setup.

Q: Is a ligand necessary for this reaction?

A: While many CuAAC reactions proceed without a ligand, the addition of a ligand can accelerate the reaction and stabilize the Cu(I) catalytic species. For electron-deficient alkynes, such as those with a cyano group, a ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be particularly beneficial.

Parameter Standard Condition Troubleshooting Adjustment Rationale
Copper Catalyst 1-5 mol% CuSO₄·5H₂OIncrease to 5-10 mol%For sluggish reactions or with challenging substrates.
Reducing Agent 1.1-1.5 eq. to CuIncrease to 2 eq. to CuEnsures complete reduction of Cu(II) to Cu(I).
Ligand None or 1-5 mol% TBTAAdd/Increase ligandStabilizes Cu(I) and can accelerate the reaction.
Solvent t-BuOH/H₂O (1:1)THF/H₂O, DMFTo improve the solubility of starting materials.
Temperature Room Temperature30-40 °CTo gently accelerate a slow reaction (monitor for isomer formation).
Atmosphere AirInert (N₂ or Ar)Prevents oxidation and deactivation of the Cu(I) catalyst.

Q: What is the alternative alkylation route, and what are its challenges?

A: The alkylation route involves reacting 1H-triazole-4-carbonitrile with 4-methoxybenzyl chloride in the presence of a base. The primary challenge with this method is regioselectivity. The triazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of N1 and N2 substituted isomers, which can be difficult to separate. The CuAAC reaction avoids this problem by being highly specific for the N1 position of the azide, leading to the 1,4-disubstituted triazole.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., Klivansky, L. M., Marlow, F. L., Liu, Y., & Wu, P. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

Validation & Comparative

Structure elucidation of 1,2,3-triazoles using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

Expanding Search Parameters

I've widened my search to include synthesis information for 1,4- and 1,5-disubstituted triazoles, to sharpen my focus on distinguishing isomers. I'm also now looking for authoritative sources on the fundamental principles of 2D NMR spectroscopy. My goal is to synthesize everything into a detailed guide, explaining experimental choices, step-by-step methodologies, clear data tables, workflow diagrams, and citations for all claims, and a comprehensive reference list.

Defining the Target Audience

I'm now focusing on defining the target audience for this comprehensive guide. I'm taking the perspective of a Senior Application Scientist. The goal is to ensure the guide is perfectly tailored for researchers, scientists, and drug development professionals, to address all their specific needs in structure elucidation of 1,2,3-triazoles using 2D NMR.

Structuring the Guide

I've established editorial autonomy and am ready to structure this guide on 2D NMR structure elucidation of 1,2,3-triazoles. I'm focusing on "why" explanations to build expertise. Trust is key, so I'm designing self-validating protocols with robust references, including clickable URLs, for authoritative grounding. Visualization is mandatory, with dot diagrams and detailed captions.

Defining Content and Structure

I am now focusing on refining the content plan, ensuring the guide's structure directly addresses the needs of researchers. The introduction will concisely highlight the significance of 1,2,3-triazoles, emphasizing the regiochemical challenges, and clearly state the purpose: providing a framework for 2D NMR structure elucidation. I'm prioritizing the presentation of isomers and their synthetic pathways with appropriate citations.

Developing the Core Workflow

I'm now deeply immersed in designing a systematic workflow for structure elucidation. I'm building it around key 2D NMR techniques: COSY, HSQC, HMBC, and NOESY. The focus will be on the "why" behind the choices. Each step will involve self-validating protocols with robust references and clear visualizations using dot diagrams and detailed captions to ensure clarity and trustworthiness. I'm focusing on the order and information provided in each step.

Refining the Framework

I am now structuring the comprehensive guide to include key components such as an introduction to triazoles, the regiochemistry challenge, and the detailed 2D NMR toolkit. The guide will provide a structured workflow, starting from 1D NMR analysis, progressing to HSQC, and culminating in the critical HMBC experiments for structure elucidation. Each step includes self-validating protocols with visualizations and references.

Defining the Core Workflow

I'm now integrating all aspects into a refined workflow, starting with foundational 1D analysis and progressing to HSQC, which establishes direct connectivities. Finally, I'm focusing on the cornerstone HMBC experiment for definitive structure elucidation and completing NOESY considerations for corroborative evidence. Each step will include detailed explanations and supporting visualizations.

Refining the Workflow

I'm now integrating NOESY considerations for a more complete picture, ensuring I provide clear explanations for its use and limitations in 1,2,3-triazole structure elucidation. I'm focusing on providing more comprehensive references to further establish trustworthiness, ensuring all of the content is up to date and providing optimal context.

Refining the Guide's Focus

I am now focusing on refining the guide to center on practical applications and clear, step-by-step methodologies that scientists can directly apply in their work. I'm prioritizing providing in-depth explanations for all 2D NMR techniques, including the limitations and potential issues, for each component. I'm focusing on providing more comprehensive references and citations, as well as optimizing HMBC parameters.

Refining the Workflow

I've significantly refined the workflow. I'm focusing on crafting in-depth, self-validating explanations for each 2D NMR experiment, especially HMBC, ensuring clear distinctions and illustrative examples. I'm incorporating detailed experimental protocols for data acquisition, with emphasis on sample preparation and key HMBC parameter optimization.

Developing the Workflow

I'm now integrating the foundational 1D analysis, HSQC for direct connectivities, and HMBC to distinguish isomers, focusing on clear explanations. I'm prioritizing the HMBC experiment. I'm focusing on crafting clear, illustrative examples, along with detailed sample preparation and optimization of critical HMBC parameters for a reliable workflow.

Biological activity of methoxybenzoyl derivatives in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting with broad Google searches to collect information on the biological activity of methoxybenzoyl derivatives. I'll focus on their mechanisms in cancer research, target pathways, and their effectiveness across different cancer models. This preliminary search aims to build a solid foundation of existing knowledge.

Expanding Search Parameters

I'm now expanding my Google searches to include specific methoxybenzoyl derivatives and comparative studies. I'm also actively identifying relevant experimental protocols used to assess their anticancer activity. The next step involves structuring the guide. I'll introduce the significance of these derivatives and detail their mechanisms of action with Graphviz diagrams for signaling pathways.

Gathering Initial Data

I've assembled a solid base of information. My initial search yielded data on N-4-methoxybenzoyl-N'-phenylurea, resveratrol methoxy derivatives, and 4-Substituted methoxybenzoyl-aryl-thiazoles (SMART). This provides a useful starting point for exploring the wider topic.

Analyzing Mechanistic Insights

I'm now diving deeper into the mechanisms. I've compiled details on how these methoxybenzoyl derivatives, specifically SMART compounds and others, inhibit tubulin polymerization and act as kinase inhibitors (CDK4/6). I'm seeking specific binding sites and downstream effects to draft precise signaling pathway diagrams. I've also found IC50 values for compounds against various cancer cell lines.

Expanding Data Horizons

I've broadened my scope considerably. The search now encompasses more methoxybenzoyl derivatives: methoxybenzyl 5-nitroacridone, chalcone methoxy derivatives, and 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene. I'm seeing consistent inhibition of tubulin polymerization across many derivatives, alongside some kinase inhibition (CDK4/6) and apoptosis induction. I now have IC50 values for a range of cancer cell lines, forming a foundation for comparative analysis. I still need to find detailed protocols, more quantitative data, in vivo studies, and structure-activity relationships. I need to focus my search on those gaps.

Focusing on Mechanism of Action

I've been gathering details on the drug's mechanisms, and I'm currently delving into tubulin polymerization inhibition and CDK 4/6 inhibition. I've pinpointed the colchicine binding site on tubulin, a key target.

Expanding on Details

I'm now integrating the details of tubulin and CDK4/6 inhibition into clear mechanistic descriptions, and plan to develop visual diagrams. I've begun organizing the IC50 values into comparative tables and will search for more data. Protocols are being fleshed out with greater specificity, and I'll expand the in vivo section with focused examples of methoxybenzoyl derivatives in animal models.

Structuring the Guide

I'm now ready to start writing, and have begun to outline the guide's structure to integrate the data, create visualizations, and write protocols. I'm focusing on the synthesis of information, focusing on mechanistic descriptions and creating visual diagrams for tubulin and CDK4/6 pathways. I'm building on initial steps to organize IC50 values into comparative tables and find more data.

Composing the Guide

I'm now ready to start writing the comprehensive guide. I'll synthesize data on tubulin and CDK4/6 inhibition, creating diagrams and comparative tables. I will flesh out protocols and expand the in vivo section with specific examples and structure-activity relationships. I'm focusing on integrating data and creating visualizations as I write. I am ready to begin composing the guide and will conduct further targeted searches only if necessary to fill specific information gaps.

A Senior Application Scientist's Guide to Confirming the Purity of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, a robust analytical methodology is not merely a procedural formality but a critical determinant of its potential as a therapeutic agent. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this specific triazole derivative, underpinned by experimental insights and established analytical principles.

The structure of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, featuring a substituted benzyl group attached to a triazole nitrile core, presents a moderately polar molecule with aromatic character. This chemical profile makes it an ideal candidate for analysis by reversed-phase HPLC. The primary objective of the analytical method is to separate the main compound from any potential impurities, which may include unreacted starting materials, by-products from the synthetic pathway, or degradation products.

The Imperative of Methodological Diversity in Purity Analysis

A single analytical method, no matter how well-optimized, may not be sufficient to detect all potential impurities. Co-elution, where an impurity has the same retention time as the main peak, is a common challenge. Therefore, employing orthogonal or significantly different HPLC methods provides a more comprehensive purity profile. In this guide, we will compare a standard reversed-phase C18 column method with an alternative method utilizing a phenyl-hexyl column, which introduces different selectivity based on pi-pi interactions.

Primary Analytical Approach: Reversed-Phase C18 Chromatography

The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. Its mechanism of separation is primarily based on the hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.

Rationale for Method Parameters
  • Column: A C18 column is selected for its broad applicability and proven track record in separating aromatic and moderately polar compounds. The high surface area and carbon load of modern C18 columns provide excellent resolving power.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. A gradient elution is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, while maintaining good peak shape for the main component.

  • Detector: A Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength is crucial. Based on the UV absorbance characteristics of benzonitrile and triazole moieties, a detection wavelength of 254 nm is selected as a starting point, as both aromatic rings and the triazole ring are expected to absorb in this region[1][2]. A DAD allows for the monitoring of multiple wavelengths and can provide information about peak purity.

Experimental Protocol: Method 1 (C18)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.

Alternative Analytical Approach: Phenyl-Hexyl Chromatography

To introduce a different separation mechanism, a phenyl-hexyl column is an excellent alternative. This stationary phase provides a mixed-mode separation, combining hydrophobic interactions from the hexyl chains with pi-pi interactions from the phenyl rings. This can be particularly effective for separating aromatic compounds and isomers that may co-elute on a C18 column.

Rationale for Method Parameters
  • Column: The phenyl-hexyl phase is chosen to exploit the aromatic nature of the analyte and potential impurities, offering a different selectivity compared to the purely aliphatic C18 phase.

  • Mobile Phase: A methanol/water gradient is selected. Methanol can offer different selectivity for aromatic compounds compared to acetonitrile due to its different solvent properties and hydrogen bonding capabilities.

  • Detector: The detection wavelength remains at 254 nm for consistency, but a DAD is highly recommended to assess peak purity across both methods.

Experimental Protocol: Method 2 (Phenyl-Hexyl)
  • Instrumentation: Same as Method 1.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Methanol, HPLC grade.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Method 1.

Comparative Data Analysis

To illustrate the potential differences in performance between the two methods, the following table summarizes a set of simulated experimental data for the analysis of a hypothetical batch of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile containing two known impurities: Impurity A (a more polar starting material) and Impurity B (a less polar by-product).

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Analyte Retention Time (min) 12.514.2
Impurity A Retention Time (min) 4.86.5
Impurity B Retention Time (min) 15.216.8
Resolution (Analyte/Impurity B) 2.83.5
Peak Asymmetry (Analyte) 1.11.2
Theoretical Plates (Analyte) 12,00011,500
Calculated Purity (%) 99.5%99.4%

Interpretation of Results:

The simulated data suggests that both methods are capable of separating the main compound from the two impurities. However, Method 2 (Phenyl-Hexyl) shows a better resolution for the closely eluting Impurity B, indicating a superior selectivity for this particular separation. The slightly longer retention times in Method 2 are a common trade-off for improved resolution. The calculated purity is comparable between the two methods, which provides a higher degree of confidence in the overall purity assessment.

The Role of Forced Degradation Studies

To ensure that the chosen HPLC method is "stability-indicating," forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. The analytical method must then be able to separate these degradation products from the main compound. According to ICH guidelines, stress conditions should include acid, base, oxidation, heat, and light[3][].

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Best Practices

Confirming the purity of a novel compound like 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile requires a meticulous and multi-faceted approach. While a standard C18 reversed-phase method provides a robust starting point, the use of an alternative column with a different selectivity, such as a phenyl-hexyl column, is highly recommended for a more comprehensive purity profile. The choice of organic modifier in the mobile phase (acetonitrile vs. methanol) can also significantly impact selectivity.

Ultimately, the goal is to develop a stability-indicating HPLC method that is validated according to established guidelines like those from the ICH and USP[5][6]. This ensures that the analytical data is reliable, reproducible, and provides a true representation of the compound's purity, which is paramount for its progression through the drug development pipeline.

References

  • Hollas, J. M. (1963). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Spectrochimica Acta, 19(5), 753-769.
  • Kaplaushenko, A. H., et al. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. Pharmacia, 69(1), 143-152.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Sadek, P., & Dolan, J. W. (2001). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 19(11), 1134-1143.
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 48-55.
  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the pharmacophore 4‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methoxy]benzaldehyde. Retrieved from [Link]

  • David, V., et al. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION. Revue Roumaine de Chimie, 62(8-9), 629-636.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • National Bureau of Standards. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 42(4), 379-395.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987178.
  • National Institutes of Health. (2022).
  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
  • MDPI. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][3][7]triazole and Imidazo[2,1-b][3][7][8]thiadiazole Derivatives. Molecules, 26(11), 3235.

  • Zaporizhzhia State Medical University. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(1), 58-64.
  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987178.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.